molecular formula C36H38FN5O7S B10836533 tert-butyl (3S)-3-cyano-4-[3-[6-[ethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-5-yl]benzoyl]piperazine-1-carboxylate

tert-butyl (3S)-3-cyano-4-[3-[6-[ethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-5-yl]benzoyl]piperazine-1-carboxylate

Cat. No.: B10836533
M. Wt: 703.8 g/mol
InChI Key: MBGMGMOYLOFWNU-AREMUKBSSA-N
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Description

US10087167, Compound 3002, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of US10087167, Compound 3002, involves a series of chemical reactions that require specific reagents and conditions. The detailed synthetic route is typically outlined in patent literature and scientific publications. For instance, one common method involves the use of benzofurans substituted with secondary benzamide as intermediates . The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of US10087167, Compound 3002, may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

US10087167, Compound 3002, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of US10087167, Compound 3002, may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.

Scientific Research Applications

US10087167, Compound 3002, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of US10087167, Compound 3002, involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and proteins involved in disease processes . The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

US10087167, Compound 3002, can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

Molecular Formula

C36H38FN5O7S

Molecular Weight

703.8 g/mol

IUPAC Name

tert-butyl (3S)-3-cyano-4-[3-[6-[ethyl(methylsulfonyl)amino]-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-5-yl]benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C36H38FN5O7S/c1-7-42(50(6,46)47)29-19-30-28(31(33(43)39-5)32(48-30)22-11-13-25(37)14-12-22)18-27(29)23-9-8-10-24(17-23)34(44)41-16-15-40(21-26(41)20-38)35(45)49-36(2,3)4/h8-14,17-19,26H,7,15-16,21H2,1-6H3,(H,39,43)/t26-/m1/s1

InChI Key

MBGMGMOYLOFWNU-AREMUKBSSA-N

Isomeric SMILES

CCN(C1=C(C=C2C(=C1)OC(=C2C(=O)NC)C3=CC=C(C=C3)F)C4=CC(=CC=C4)C(=O)N5CCN(C[C@H]5C#N)C(=O)OC(C)(C)C)S(=O)(=O)C

Canonical SMILES

CCN(C1=C(C=C2C(=C1)OC(=C2C(=O)NC)C3=CC=C(C=C3)F)C4=CC(=CC=C4)C(=O)N5CCN(CC5C#N)C(=O)OC(C)(C)C)S(=O)(=O)C

Origin of Product

United States

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